molecular formula C15H22N2O2 B3901080 N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide

Cat. No.: B3901080
M. Wt: 262.35 g/mol
InChI Key: OPKBZVYTSQUSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a butanamide group attached to a phenyl ring substituted with a 2,2-dimethylpropanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide typically involves the reaction of 4-aminophenylbutanamide with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its ability to modulate biological pathways and molecular targets.

    Industry: Utilized in the development of new materials and chemical processes. It is used in the formulation of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use. For example, in cancer research, it may inhibit the activity of enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-chloro-3-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide
  • N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}benzamide

Comparison

Compared to similar compounds, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide exhibits unique properties due to the presence of the butanamide group. This structural difference can influence its reactivity, biological activity, and potential applications. For instance, the butanamide group may enhance its solubility and stability, making it more suitable for certain industrial and pharmaceutical applications.

Properties

IUPAC Name

N-[4-(butanoylamino)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-5-6-13(18)16-11-7-9-12(10-8-11)17-14(19)15(2,3)4/h7-10H,5-6H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKBZVYTSQUSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.